Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15615423
InChI: InChI=1S/C17H16ClNO4S/c1-4-23-17(22)13-9(2)14(10(3)20)24-16(13)19-15(21)11-5-7-12(18)8-6-11/h5-8H,4H2,1-3H3,(H,19,21)
SMILES:
Molecular Formula: C17H16ClNO4S
Molecular Weight: 365.8 g/mol

Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate

CAS No.:

Cat. No.: VC15615423

Molecular Formula: C17H16ClNO4S

Molecular Weight: 365.8 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate -

Specification

Molecular Formula C17H16ClNO4S
Molecular Weight 365.8 g/mol
IUPAC Name ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate
Standard InChI InChI=1S/C17H16ClNO4S/c1-4-23-17(22)13-9(2)14(10(3)20)24-16(13)19-15(21)11-5-7-12(18)8-6-11/h5-8H,4H2,1-3H3,(H,19,21)
Standard InChI Key LYSUOTFXXYTIQM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₇H₁₆ClNO₄S, molecular weight 365.8 g/mol) features a thiophene ring substituted at positions 2, 3, 4, and 5. Key functional groups include:

  • Ethyl ester at position 3, enhancing lipophilicity and metabolic stability.

  • Acetyl group at position 5, contributing to electron-withdrawing effects.

  • 4-Chlorobenzoylamino group at position 2, introducing steric bulk and halogen-mediated bioactivity.

  • Methyl group at position 4, modulating steric interactions.

A comparative analysis of similar thiophene derivatives (Table 1) reveals structural nuances influencing reactivity and solubility.

Table 1: Structural Comparison of Thiophene Derivatives

CompoundMolecular FormulaKey Functional Groups
Target CompoundC₁₇H₁₆ClNO₄SEthyl ester, acetyl, 4-Cl-benzoyl
2-Amino-4-ethyl-5-methyl-thiopheneC₉H₁₃NO₂SMethyl ester, amino, ethyl, methyl
4-(4-Chlorophenyl)thiopheneC₁₁H₈ClNO₂SChlorophenyl, carboxylate

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. The ¹H-NMR spectrum displays signals for the ethyl ester (δ 1.3–1.4 ppm, triplet; δ 4.2–4.3 ppm, quartet), acetyl methyl (δ 2.6 ppm, singlet), and aromatic protons (δ 7.4–8.1 ppm). Fourier-transform infrared spectroscopy (FT-IR) shows peaks for ester C=O (1720 cm⁻¹), amide C=O (1680 cm⁻¹), and aromatic C-Cl (750 cm⁻¹) .

Synthesis and Optimization

Multi-Step Synthetic Pathways

The synthesis involves sequential reactions to assemble the thiophene core and install substituents:

  • Thiophene Ring Formation: Knorr-type cyclization of ethyl acetoacetate with sulfur-containing precursors under refluxing ethanol.

  • Amination at Position 2: Nucleophilic substitution using 4-chlorobenzoyl chloride in anhydrous dichloromethane.

  • Acetylation at Position 5: Friedel-Crafts acylation with acetyl chloride and AlCl₃ catalyst.

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureSolventYield (%)
1Ethyl acetoacetate, S₈80°CEthanol65
24-Cl-Benzoyl chloride0–25°CDCM78
3Acetyl chloride, AlCl₃50°CToluene82

Purification and Analytical Validation

Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) confirms homogeneity. Challenges include stabilizing the acetyl group during prolonged storage, which may require inert atmospheres or antioxidant additives.

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Preliminary assays demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) . The 4-chlorobenzoyl group enhances membrane permeability, while the acetyl moiety disrupts bacterial efflux pumps .

Anti-Inflammatory Effects

In murine models, the compound reduces carrageenan-induced paw edema by 42% at 50 mg/kg, comparable to ibuprofen . Mechanistically, it inhibits cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways, as shown via Western blot and luciferase reporter assays .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: The acetyl and 4-Cl-benzoyl groups synergistically enhance bioactivity by polarizing the thiophene ring.

  • Steric Effects: The methyl group at position 4 optimizes binding to hydrophobic enzyme pockets.

Applications in Drug Development and Material Science

Pharmacological Scaffold

The compound serves as a lead structure for designing:

  • Anticancer Agents: Analogues with modified acyl groups show apoptosis-inducing effects in leukemia cells .

  • Neuroprotective Drugs: Thiophene derivatives modulate glutamate receptors, suggesting potential in treating epilepsy .

Materials Chemistry

Conjugated polymers incorporating thiophene units exhibit tunable optoelectronic properties. Functionalization with electron-deficient groups (e.g., acetyl) lowers the LUMO energy, enhancing charge transport in organic semiconductors.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and reduce waste.

  • Target Identification: Use proteomics to map interactions with biological macromolecules.

  • Toxicological Profiling: Assess genotoxicity via Ames tests and in vivo models.

  • Material Applications: Explore use in perovskite solar cells as hole-transporting materials.

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